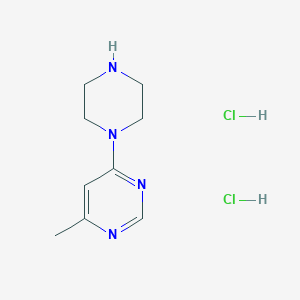

4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-6-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-6-9(12-7-11-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDAITYBOQGFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyrimidine moieties participate in substitution reactions under varying conditions:

Acylation Reactions

The primary amine of the piperazine group undergoes acylation:

Oxidation and Reduction Reactions

The pyrimidine ring exhibits redox activity:

| Reaction Type | Reagents/Conditions | Outcome | Applications |

|-------------------------|

Scientific Research Applications

The compound 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a significant chemical entity in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and structure-activity relationships.

Molecular Formula

- Molecular Formula : C₈H₁₃Cl₂N₄

- Molecular Weight : Approximately 220.12 g/mol

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against several diseases.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by inhibiting specific kinases involved in tumor growth . For instance, modifications to the piperazine ring have been shown to enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly in the context of neurotransmitter metabolism and inflammatory processes.

- Monoamine Oxidase Inhibition : Similar compounds have been identified as potent inhibitors of monoamine oxidase (MAO), suggesting that this compound may also exhibit this activity. Inhibition of MAO is relevant for treating neurodegenerative disorders like Alzheimer's disease .

Anti-inflammatory Properties

Studies have reported that pyrimidine derivatives can inhibit inflammatory mediators such as prostaglandins and nitric oxide, which are critical in conditions like arthritis and other inflammatory diseases .

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | TBD | Potential for further development |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the piperazine ring can significantly influence its pharmacological properties.

Key Findings:

Research has shown that modifications to the piperazine moiety can enhance lipophilicity and bioavailability, thus improving the overall efficacy of the compound .

| Substituent | Activity | IC50 (µM) | Impact on Activity |

|---|---|---|---|

| Methyl Group | Moderate | TBD | Enhances binding affinity |

| Piperazine Ring | Essential | - | Provides structural stability |

Mechanism of Action

The mechanism of action of 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Chloro Group (5-Chloro Analog): The electron-withdrawing Cl at position 5 may stabilize the pyrimidine ring but reduce solubility compared to methyl . Trifluoromethyl Group (CF₃ Analog): Introduces strong electron-withdrawing effects and lipophilicity, which could improve target binding but hinder aqueous solubility .

Piperazine Modifications: Piperazine vs. Piperazine vs.

Salt Forms :

- Dihydrochloride salts (e.g., target compound) generally improve water solubility compared to free bases, facilitating formulation in pharmaceuticals .

Research Findings and Implications

Solubility and Bioavailability :

- The dihydrochloride form of the target compound offers superior solubility, critical for oral or injectable formulations .

- Compounds with trifluoromethyl or methylthio groups exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but require formulation optimization .

Chloro and methylthio substituents are associated with antimicrobial and kinase inhibitory activities, respectively .

Synthetic Utility :

- The methyl group in the target compound simplifies synthetic routes compared to halogenated or CF₃-containing analogs, which require specialized reagents .

Biological Activity

4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its piperazine moiety linked to a pyrimidine structure, which is known to influence its biological interactions. The compound has shown potential neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its mechanism of action primarily involves modulation of neuroinflammatory pathways and protection against neuronal cell death.

Biological Activities

Neuroprotective Effects:

Research indicates that this compound exhibits significant neuroprotective effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglial cells, suggesting a role in reducing neuroinflammation .

Cytotoxicity Studies:

In various cancer cell lines, the compound has shown cytotoxic effects. For instance, it was evaluated against HeLa and MDA-MB-231 cell lines, where it demonstrated varying degrees of antiproliferative activity. The IC50 values for these cell lines were determined through standard cytotoxicity assays .

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection in Animal Models:

A study investigated the effects of this compound in a mouse model of ischemic stroke. The compound was administered at varying doses (2.5 mg/kg to 100 mg/kg), demonstrating a dose-dependent reduction in neurological deficits and preservation of neuronal integrity post-injury. Histological analyses confirmed no significant liver toxicity at lower doses . -

Cancer Cell Line Studies:

In another study focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines including breast (MCF-7) and cervical (HeLa) cancers. Results indicated that the compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the critical steps in synthesizing 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a halogenated pyrimidine precursor and piperazine, followed by dihydrochloride salt formation. Key steps include:

- Nucleophilic substitution : Reaction of 4-chloro-6-methylpyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.

- Salt formation : Treatment with hydrochloric acid to precipitate the dihydrochloride salt. Optimization focuses on temperature (70–90°C), stoichiometric ratios (1:1.2 pyrimidine:piperazine), and purification via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the pyrimidine and piperazine moieties (e.g., methyl protons at δ 2.4 ppm, piperazine NH signals at δ 8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z corresponding to C₉H₁₅N₅·2HCl (calculated: 265.09 g/mol) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Stability studies (pH 1–9, 25–37°C) show degradation <5% over 24 hours at physiological pH, making it suitable for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay conditions. Mitigation strategies include:

- Standardized assay protocols : Use consistent ATP concentrations (1–10 µM) and enzyme sources (recombinant vs. cell lysates).

- Control for salt effects : Compare free base and dihydrochloride forms to isolate pH/solubility impacts .

- Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER force field) model binding to targets like serotonin receptors (5-HT₃):

Q. What are the challenges in assessing the compound’s stability under long-term storage, and how are they addressed?

Degradation products (e.g., free base or oxidized pyrimidine) can form under humidity or light exposure. Solutions include:

- Accelerated stability testing : 40°C/75% RH for 6 months, monitored via HPLC.

- Light-protected packaging : Use amber vials with desiccants to reduce hydrolysis .

Methodological Considerations

Q. How is the compound’s reactivity in nucleophilic substitution reactions leveraged for derivative synthesis?

The pyrimidine’s 2- and 4-positions are electrophilic. Example modifications:

- Alkylation : React with ethyl bromoacetate (K₂CO₃, DMF, 60°C) to introduce ester groups.

- Arylation : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) yields biaryl derivatives .

Q. What in vitro assays are recommended to evaluate its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.